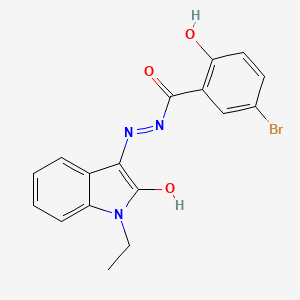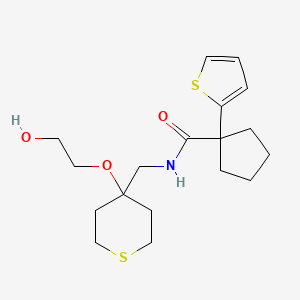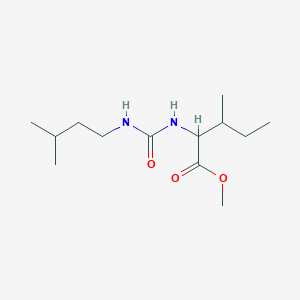
Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate
カタログ番号 B2432651
CAS番号:
1491139-74-2
分子量: 258.362
InChIキー: AXIXBULJQSPZTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-methyl-2-(3-methylbutylcarbamoylamino)pentanoic Acid” contains 40 bonds in total, including 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” are not detailed in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the sources .科学的研究の応用
Synthesis and Biological Activity
- Novel N-(α-bromoacyl)-α-amino esters containing Valyl moiety, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, have been synthesized and investigated for cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds exhibited low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity, suggesting potential for incorporation in prodrug strategies (Yancheva et al., 2015).
Potential in Anticancer Applications
- Amino acetate functionalized Schiff base organotin(IV) complexes, including similar compounds, have been explored for their potential as anticancer drugs. Studies indicate that these compounds are more cytotoxic to various human tumor cell lines than some traditional chemotherapy agents (Basu Baul et al., 2009).
Role in Enzymatic Reactions
- Compounds similar to Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate have been used in the formation of thioether derivatives, which are substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase. This highlights their role in key enzymatic pathways (Nguyen et al., 1984).
Identification in Decomposition Processes
- In studies identifying volatile organic compounds during decomposition, compounds like this compound have been noted. Such compounds help in differentiating human remains from those of animals, which has significant implications in forensic science (Rosier et al., 2015).
Chemical Synthesis and Industrial Applications
- Similar compounds have been studied in the context of hydroformylation reactions, which are key in chemical synthesis processes. Their role in producing esters for various industrial applications has been documented (Matsuda, 1973).
Biofuel Research
- The compound's derivatives have been investigated in the context of biofuel research. For instance, studies on methyl valerate (methyl pentanoate) as a surrogate for biodiesel have been conducted, contributing to the understanding of ignition properties of biofuels (Weber et al., 2018).
Microbial Production
- Metabolic engineering has been applied to produce pentanol isomers, related to this compound, in microorganisms. These studies have implications for the development of biofuels and industrial chemicals (Cann & Liao, 2009).
作用機序
The mechanism of action for “Methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate” is not specified in the sources.
Safety and Hazards
特性
IUPAC Name |
methyl 3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXBULJQSPZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)
![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)

![ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2432575.png)
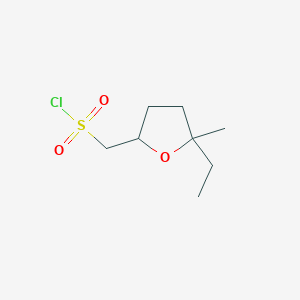

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)
![3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione](/img/structure/B2432581.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)
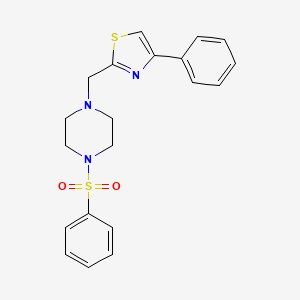
![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)
